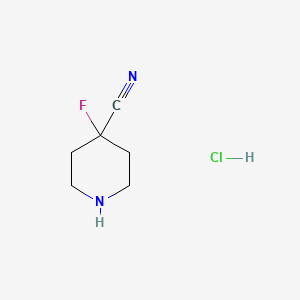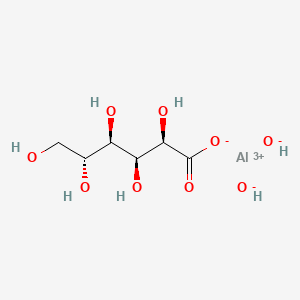![molecular formula C16H18FN5O B1447799 6-[4-(4-フルオロフェニル)ピペラジン-1-イル]-N'-ヒドロキシピリジン-3-カルボキシミドアミド CAS No. 1375476-92-8](/img/structure/B1447799.png)
6-[4-(4-フルオロフェニル)ピペラジン-1-イル]-N'-ヒドロキシピリジン-3-カルボキシミドアミド
説明
The compound “6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide” is a chemical compound with a molecular weight of 282.32 . Its IUPAC name is 6-[4-(4-fluorophenyl)-1-piperazinyl]nicotinonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 282.32 .科学的研究の応用
作用機序
Target of Action
The primary targets of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide . .
生化学分析
Biochemical Properties
6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it interacts with equilibrative nucleoside transporters, which are crucial for nucleotide synthesis and regulation of adenosine function . The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of nucleosides in cells, which in turn impacts nucleotide synthesis and cellular energy metabolism . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of equilibrative nucleoside transporters by binding to their active sites, thereby preventing the transport of nucleosides across cell membranes . This inhibition can lead to a decrease in nucleotide availability, affecting DNA and RNA synthesis. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of nucleoside transporters, resulting in prolonged effects on nucleotide synthesis and cellular metabolism.
Dosage Effects in Animal Models
The effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating nucleoside transport and cellular metabolism. At higher doses, it can cause toxic or adverse effects, such as disruption of nucleotide synthesis and cellular energy balance . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of nucleoside transporters.
Metabolic Pathways
6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide is involved in several metabolic pathways, primarily through its interaction with equilibrative nucleoside transporters. These transporters play a vital role in the uptake and regulation of nucleosides, which are essential for nucleotide synthesis and cellular energy metabolism . The compound’s inhibition of these transporters can lead to alterations in metabolic flux and changes in metabolite levels, affecting overall cellular function.
Transport and Distribution
The transport and distribution of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by equilibrative nucleoside transporters, which facilitate its entry into cells . Once inside the cell, it can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues depends on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with nucleoside transporters and other intracellular proteins . Its activity and function can be affected by its localization within specific cellular compartments or organelles. For example, its interaction with nucleoside transporters in the plasma membrane can directly influence nucleoside uptake and cellular metabolism.
特性
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)21-7-9-22(10-8-21)15-6-1-12(11-19-15)16(18)20-23/h1-6,11,23H,7-10H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCLNQCNSJGJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)


![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)


![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)




